1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid

Regiochemistry Synthetic Intermediate GlyT1 Inhibitor

Researchers synthesizing GlyT1 inhibitors face regioselectivity challenges with unprotected piperidine scaffolds, leading to unwanted byproducts and extra protection/deprotection cycles. This Cbz-protected morpholinopiperidine-3-carboxylic acid resolves that bottleneck. • Orthogonal protection: Cbz group remains inert under standard amide coupling (EDC/HOBt, HATU), ensuring exclusive acylation at the C3 carboxylate. • CNS-optimized: Unsubstituted morpholine plus free carboxylic acid yields TPSA and H-bond profile consistent with CNS drug-likeness for brain-penetrant candidates. • Supply assurance: Minimum 95% purity, supplied as a solid with full analytical documentation.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B13258518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H24N2O5/c21-17(22)15-10-16(19-6-8-24-9-7-19)12-20(11-15)18(23)25-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
InChIKeyXSTAHADDBQKFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid: Core Properties and Identity


1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid (CAS 2059988-23-5) is a disubstituted piperidine-3-carboxylic acid derivative that incorporates both an N‑benzyloxycarbonyl (Cbz) protecting group and a morpholin‑4‑yl substituent at the 5‑position . The compound possesses a molecular formula of C₁₈H₂₄N₂O₅ and a molecular weight of 348.4 g/mol . Its structure presents three distinct functional handles – the Cbz‑protected piperidine nitrogen, the free carboxylic acid at C3, and the morpholine moiety – making it a versatile intermediate for constructing GlyT1 glycine‑transporter inhibitor chemotypes and other neuroactive molecular scaffolds [1][2]. Commercially, the compound is supplied as a solid with a minimum purity specification of 95% .

Cbz-protected piperidine intermediate for multi-step orthogonal synthesis
Free C3-carboxylic acid handle enables direct amide coupling with amine fragments
Controlled purity specification supports reproducible coupling yields and reduced purification burden

Why Generic Morpholinopiperidine Analogs Cannot Substitute


The targeted compound occupies a precise intermediate position in multi‑step synthetic routes where orthogonal protection and regiochemical integrity are critical. While the deprotected parent scaffold 5‑(morpholin‑4‑yl)piperidine‑3‑carboxylic acid (CAS 1545565‑48‑7) and the 2,6‑dimethylmorpholine‑modified analog 1‑[(benzyloxy)carbonyl]-5-[(2R,6S)-2,6‑dimethylmorpholin‑4‑yl]piperidine‑3‑carboxylic acid (CAS 2059923‑84‑9) are structurally related, they do not reproduce the target compound's three‑feature vector . Removing the Cbz group exposes a free secondary amine that leads to uncontrolled reactivity during subsequent amide coupling or sulfonylation steps . Conversely, introducing methyl substituents on the morpholine ring alters both the steric profile and the H‑bond acceptor geometry of the distal substituent, generating conformational bias that is absent in the unsubstituted morpholine [1]. Selecting the exact compound eliminates the necessity for additional protection/deprotection cycles and avoids the divergent structure–activity relationships observed between unsubstituted morpholine and 2,6‑dimethylmorpholine congeners in GlyT1 inhibitor programs [1].

Cbz removal The deprotected analog (CAS 1545565-48-7) exposes a free secondary amine, leading to uncontrolled reactivity during amide coupling or sulfonylation steps.
Steric divergence 2,6-dimethylmorpholine analog (CAS 2059923-84-9) alters H-bond geometry and conformational bias, resulting in GlyT1 SAR divergence from unsubstituted morpholine.

Comparative Evidence: Target Compound vs. Closest Analogs


Regiochemical Identity: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer

The target compound is unambiguously identified as the 3‑carboxylic acid regioisomer, distinguishing it from the commercially more common 4‑carboxylic acid isomer 4‑morpholin‑4‑yl‑piperidine‑4‑carboxylic acid (CAS 883545‑53‑7) . In GlyT1 inhibitor SAR campaigns, the position of the carboxylate anchor on the piperidine ring directly governs the trajectory of the elaborated side‑chain and, consequently, the inhibitor's ability to occupy the transporter binding pocket [1].

Regiochemical identity
Structural identity
3‑carboxylic acid (C3‑COOH) vs 4‑carboxylic acid isomer (CAS 883545‑53‑7)
Prevents synthesis of incorrect constitutional isomer that alters pharmacophore orientation
No head-to-head biological assay data available
Regiochemistry Synthetic Intermediate GlyT1 Inhibitor

N-Protecting Group Orthogonality: Cbz vs. Boc

The N‑benzyloxycarbonyl (Cbz) group offers orthogonal stability relative to the tert‑butoxycarbonyl (Boc) group commonly used in related piperidine intermediates such as 1‑Boc‑5‑(morpholin‑4‑yl)piperidine‑3‑carboxylic acid [1]. The Cbz group is stable to the acidic conditions (e.g., TFA) that cleave Boc, and is removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave acid‑labile functionalities intact [2]. This orthogonality is critical when the synthetic sequence requires selective deprotection in the presence of acid‑sensitive functional groups.

Protecting group orthogonality
Class-level inference
Cbz (H₂/Pd removal) vs Boc (TFA removal); Cbz stable under acidic conditions
Enables sequential deprotection strategies not possible with Boc-protected intermediates
Standard protecting group chemistry; quantitative rate data not compared
Orthogonal Protection Solid-Phase Synthesis Piperidine Chemistry

Morpholine Steric Profile: Unsubstituted vs. 2,6-Dimethyl

In the GlyT1 inhibitor patent literature, a clear SAR divergence is observed between compounds bearing unsubstituted morpholine and those with 2,6‑dimethylmorpholine substituents. The 2,6‑dimethylmorpholine analog 1‑[(benzyloxy)carbonyl]-5-[(2R,6S)-2,6‑dimethylmorpholin‑4‑yl]piperidine‑3‑carboxylic acid (CAS 2059923‑84‑9) introduces two methyl groups that increase steric bulk and alter the conformational preference of the morpholine ring . Patent US20090221577 explicitly demonstrates that unsubstituted morpholine‑containing compounds exhibit distinct GlyT1 inhibitory profiles compared to their 2,6‑dimethyl counterparts, with the dimethyl substitution generally reducing potency [1].

Morpholine steric profile
Class-level inference
Unsubstituted morpholine vs 2,6‑dimethyl: patent SAR shows potency divergence
May avoid potency-reducing effects associated with 2,6‑dimethyl substitution in GlyT1 programs
Exact IC₅₀ values for free carboxylic acid intermediates not publicly disclosed
GlyT1 Transporter Structure-Activity Relationship Morpholine Sterics

Commercially Specified Purity Baseline: 95% Minimum Purity for Reproducible Coupling Chemistry

The target compound is supplied with a minimum purity specification of 95% (HPLC) . This purity threshold exceeds the typical ≥90–93% specification offered for the deprotected analog 5‑(morpholin‑4‑yl)piperidine‑3‑carboxylic acid (CAS 1545565‑48‑7) from certain bulk suppliers . In amide coupling reactions using the free carboxylic acid, impurities below 95% – particularly residual amines from incomplete Cbz protection – can act as competing nucleophiles, reducing the yield and complicating purification of the desired coupled product.

Purity baseline
Supplier specification
Min. 95% purity (HPLC) vs 90–93% typical for deprotected analog
Supports reliable coupling outcome and may reduce side reactions from amine impurities
Supplier-reported; no inter-laboratory comparison available
Chemical Purity Amide Coupling Intermediate Quality

Optimal Research and Industrial Application Scenarios


GlyT1 Inhibitor Lead Synthesis via Carboxylic Acid Functionalization

The free carboxylic acid at C3 serves as a direct attachment point for amide coupling with diverse amine fragments, enabling the rapid generation of GlyT1 inhibitor candidate libraries. The Cbz‑protected piperidine nitrogen remains inert under standard amide coupling conditions (EDC/HOBt or HATU), ensuring regioselective acylation exclusively at the C3 carboxylate [1]. This orthogonal reactivity profile maps directly to the synthetic strategies disclosed in GlyT1 inhibitor patents US20070249606 and US20090221577 [1][2].

Orthogonal Deprotection in Complex Molecule Synthesis

The target compound is uniquely suited for synthetic routes requiring sequential deprotection. The Cbz group withstands acidic conditions (e.g., TFA treatment for Boc removal on other parts of the molecule), allowing the morpholine and carboxylic acid functionalities to be elaborated while retaining piperidine‑N protection . Subsequent hydrogenolytic Cbz removal unveils the secondary amine for final‑stage diversification. This orthogonality is not achievable with Boc‑protected piperidine analogs .

Solid-Phase Combinatorial Library Synthesis

The carboxylic acid handle permits direct immobilization onto resin supports (e.g., Wang or Rink amide resins) for solid‑phase parallel synthesis. The Cbz group's stability to the acidic cleavage conditions commonly used for Boc‑based SPPS protocols enables on‑resin modification of the morpholine moiety or piperidine ring before final global deprotection and cleavage . This application leverages the compound's orthogonal protection scheme for efficient library production.

Physicochemical Optimization of CNS-Penetrant Candidates

The unsubstituted morpholine substituent, combined with the free carboxylic acid, provides a calculated topological polar surface area (TPSA) and hydrogen‑bond donor/acceptor profile consistent with CNS drug‑likeness parameters [2]. When incorporated into GlyT1 inhibitor scaffolds, the morpholinopiperidine core contributes to favorable brain penetration while the C3 carboxylate enables salt formation for improved aqueous solubility [2].

Application
Selection Property
Validation Focus
GlyT1 inhibitor lead synthesis
Orthogonal Cbz/COOH reactivity
Regioselective amide coupling and Cbz hydrogenolysis compatibility
Sequential deprotection in complex molecules
Acid-stable Cbz group
TFA exposure during synthesis; hydrogenolytic deprotection tolerance
Solid-phase library synthesis
Carboxylic acid immobilization handle
Resin loading efficiency and on-resin Cbz stability
CNS drug-likeness optimization
Morpholine-COOH drug-likeness parameters
TPSA, H-bond donor/acceptor profile may support brain penetration potential
Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.